![molecular formula C15H19N3O2 B2778238 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile CAS No. 1436352-12-3](/img/structure/B2778238.png)
4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DMABN is a derivative of morpholine that has a benzoyl group and a dimethylamino group attached to it. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Stability of Methyl Cations : A study by Ito et al. (1999) focused on the synthesis of extremely stable carbocations, including compounds similar to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile. These cations demonstrated high stability and significant pKR+ values, attributed to the dipolar structure of the azulene rings and the mesomeric effect of the dimethylamino groups (Ito, S., Kikuchi, S., Morita, N., & Asao, T., 1999).
Synthesis of Tetrahydropyrimido Derivatives : Elkholy and Morsy (2006) conducted a study on the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a compound related to this compound. They explored the reactivity of this compound towards various reagents and reported its antimicrobial activity (Elkholy, Y. M., & Morsy, M. A., 2006).
Synthesis of Isoquinoline Derivatives : Dyachenko and Vovk (2012) worked on synthesizing isoquinoline derivatives using a compound structurally similar to this compound. They successfully obtained various isoquinoline derivatives with potential applications in medicinal chemistry (Dyachenko, I. V., & Vovk, M., 2012).
Palladium-Catalyzed Aminocarbonylations : Wan et al. (2002) studied the use of Dimethylformamide (DMF), a compound related to this compound, as a carbon monoxide source in palladium-catalyzed aminocarbonylation reactions. This method provides an alternative approach to carbonylation reactions, especially in small-scale applications (Wan, Y., Alterman, M., Larhed, M., & Hallberg, A., 2002).
Antitumor Agents Synthesis : Farag et al. (2010) synthesized novel pyrazole-based heterocycles, including a compound similar to this compound, with potential as antitumor agents. They evaluated the anti-estrogenic activity and cytotoxic effects of these compounds against breast and ovarian tumors (Farag, A., Ali, K. A., El-Debss, T. M. A., Mayhoub, A. S., Amr, A., Abdel-Hafez, N. A., & Abdulla, M. M., 2010).
Eigenschaften
IUPAC Name |
4-[4-[(dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-17(2)10-12-3-5-13(6-4-12)15(19)18-7-8-20-11-14(18)9-16/h3-6,14H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDBICRWWBOXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

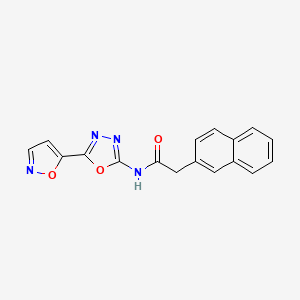
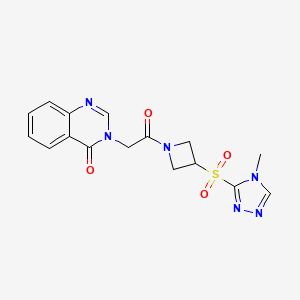

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)
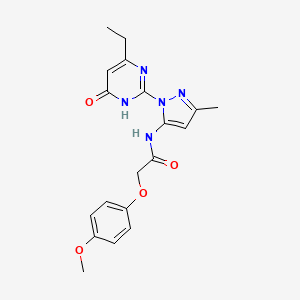
![(2-Methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2778166.png)
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778168.png)
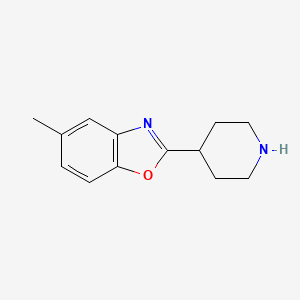
![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)
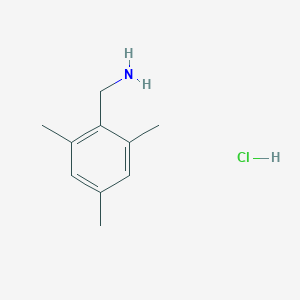
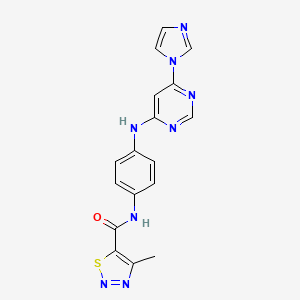

![6-Iodobenzo[d]oxazol-2-amine](/img/structure/B2778178.png)